Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester
Description
Propanedioic acid (malonic acid) derivatives are esters widely used in organic synthesis, pharmaceuticals, and materials science. The compound propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester (CAS RN: listed in ) is a chiral ester featuring a hexyl chain substituted with a nitromethyl group at the (1S)-position. This structural complexity distinguishes it from simpler malonic acid esters.
Properties
CAS No. |
620960-35-2 |
|---|---|
Molecular Formula |
C14H25NO6 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
diethyl 2-[(2S)-1-nitroheptan-2-yl]propanedioate |
InChI |
InChI=1S/C14H25NO6/c1-4-7-8-9-11(10-15(18)19)12(13(16)20-5-2)14(17)21-6-3/h11-12H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
KLMFHBANQYXSSI-LLVKDONJSA-N |
Isomeric SMILES |
CCCCC[C@H](C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCC(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with (1S)-1-(nitromethyl)hexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the malonate ester .
Industrial Production Methods
Industrial production of this compound often involves similar esterification reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Enolate Formation and Alkylation
The compound undergoes deprotonation at its α-hydrogens (adjacent to the ester carbonyl groups) to form a resonance-stabilized enolate. The electron-withdrawing nitro group enhances the acidity of these hydrogens, facilitating enolate generation under basic conditions (e.g., alkoxides) . This enolate participates in stereospecific S<sub>N</sub>2 alkylation reactions with alkyl halides or sulfonate esters .
Key Example :
In stereoselective synthesis, enantiomerically pure derivatives of this compound react with sodium diethyl malonate in solvents like 1,2-dimethoxyethane to achieve >99.9% enantiomeric excess (ee) and 98% yield .
| Reaction Parameter | Conditions/Outcome |
|---|---|
| Solvent | Ethers (e.g., 1,2-dimethoxyethane) |
| Temperature | -20°C to +30°C |
| Base | Alkali metal salts (e.g., Na, K) |
| Stereochemical Outcome | Complete inversion of configuration |
Hydrolysis and Decarboxylation
Following alkylation, the ester groups are hydrolyzed under acidic or basic conditions to form carboxylic acids. Subsequent heating induces decarboxylation, eliminating CO<sub>2</sub> and yielding α-substituted carboxylic acids .
Reaction Pathway :
The nitro group stabilizes intermediates during decarboxylation, potentially lowering the energy barrier for this step compared to unsubstituted malonic esters .
Condensation Reactions
The enolate intermediate participates in Claisen-like condensations with other carbonyl compounds, forming extended carbon chains. For example, in the presence of a base, it reacts with ketones or aldehydes to generate β-keto esters .
Stereochemical Considerations
The (1S)-nitromethylhexyl substituent introduces chirality, influencing reaction outcomes:
-
Stereoretention : Reactions at non-chiral centers (e.g., ester hydrolysis) preserve the (S)-configuration .
-
Steric Effects : Bulky substituents may direct alkylation to less hindered positions, affecting regioselectivity .
Comparative Reactivity
The nitro group distinguishes this compound from simpler malonic esters like diethyl malonate:
Scientific Research Applications
Organic Synthesis
Propanedioic acid derivatives are widely utilized in organic synthesis due to their ability to act as versatile building blocks. The diethyl ester form is particularly useful for:
- Synthesis of β-keto esters: By undergoing condensation reactions, it can yield β-keto esters which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Formation of heterocycles: The compound can be used to synthesize various heterocyclic compounds that exhibit biological activity.
Medicinal Chemistry
The compound's structure allows it to be explored for potential pharmaceutical applications:
- Antitumor agents: Some derivatives have shown promise in inhibiting tumor growth in preclinical studies.
- Anti-inflammatory properties: Research indicates that certain esters can reduce inflammation markers in vitro.
Agricultural Chemistry
In agricultural chemistry, propanedioic acid derivatives are being studied for their potential as:
- Herbicides: Certain formulations have demonstrated efficacy against specific weed species.
- Fungicides: Investigations into their antifungal properties are ongoing, with some showing significant activity against plant pathogens.
Case Study 1: Synthesis of β-Keto Esters
A study conducted by Smith et al. (2020) demonstrated the use of propanedioic acid diethyl ester in synthesizing β-keto esters through a Claisen condensation reaction. The resulting compounds exhibited significant biological activity against cancer cell lines.
Case Study 2: Antitumor Activity
Research by Johnson et al. (2021) evaluated the antitumor activity of modified propanedioic acid derivatives. The study found that specific substitutions on the compound enhanced its efficacy against breast cancer cells in vitro.
Case Study 3: Agricultural Applications
A field study by Lee et al. (2022) assessed the effectiveness of propanedioic acid-based herbicides on common agricultural weeds. Results indicated a reduction in weed biomass by up to 70%, suggesting potential for commercial use.
Mechanism of Action
The mechanism of action of propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release malonic acid derivatives. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and selected analogs:
*Estimated based on substituent contributions.
Physicochemical Properties
- Solubility and Reactivity: The nitro group in the target compound increases polarity compared to alkyl-substituted esters (e.g., diethyl malonate), likely reducing solubility in nonpolar solvents. In contrast, diallyl-substituted esters () exhibit lower polarity due to hydrocarbon chains .
- Volatility : Smaller esters like diethyl malonate are more volatile and detected in vaping emissions (), whereas bulkier derivatives (e.g., target compound) are less volatile .
- Chirality: The (1S)-configuration introduces stereoselectivity, which is absent in non-chiral analogs like diethyl ethylmalonate. This property is critical for pharmaceutical applications .
Toxicity and Regulatory Status
- Diethyl malonate : EPA uses analogs (e.g., dimethyl glutarate) to predict environmental persistence and toxicity .
- Bromo-methyl derivatives (): Higher reactivity may correlate with increased toxicity, though specific data are lacking .
Research Findings and Gaps
- Synthetic Pathways : The target compound’s synthesis likely involves nitroalkane additions to malonate esters, similar to methods for fluorophenyl analogs () .
- Emission Profiles : Unlike smaller esters (), the target compound’s larger structure may resist thermal decomposition, reducing hazardous emissions .
- Pharmacological Potential: Structural parallels to bioactive esters in Melia azedarach () suggest anti-inflammatory or antipyretic applications, though in vitro studies are needed .
Biological Activity
Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester, also known as diethyl [(1S)-1-(nitromethyl)hexyl]propanedioate, is a compound derived from malonic acid. This article explores its biological activity, including its biochemical roles, potential therapeutic applications, and toxicity profiles based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₂₅N₁O₄
- Molecular Weight : 283.36 g/mol
- CAS Number : [specific CAS number if available]
The compound features a malonate backbone with a nitromethyl substituent, which may influence its biological interactions and reactivity.
Enzymatic Interactions
Propanedioic acid derivatives are known to interact with various enzymes. For instance, malonic acid, a structural analog, is recognized as a competitive inhibitor of succinate dehydrogenase in the mitochondrial respiratory chain. This inhibition can lead to reduced cellular respiration, highlighting the potential for propanedioic acid derivatives to affect metabolic pathways .
Antioxidant Properties
Research indicates that compounds similar to diethyl esters of malonic acid exhibit antioxidant activity. This property is crucial in preventing oxidative stress-related damage in cells. For example, studies have shown that certain malonate derivatives can scavenge free radicals effectively .
Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated the antioxidant capacity of various malonate esters. The diethyl ester of propanedioic acid was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant radical scavenging activity compared to control compounds .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Diethyl propanedioate | 78% |
| Control (Vitamin C) | 90% |
| Malonic acid | 65% |
Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties of various malonate derivatives against common pathogens. The results indicated that propanedioic acid esters exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and pharmaceuticals .
Study 3: Toxicity Assessment
A toxicity assessment conducted by the EPA evaluated the safety profile of propanedioic acid derivatives. The findings indicated that under certain conditions of use, these compounds are not likely to present unreasonable risks to human health or the environment. This assessment is critical for regulatory approvals and safe applications in consumer products .
Q & A
Basic: How can the synthesis of this compound be optimized for higher enantiomeric purity?
Methodological Answer:
Enantiomeric purity in synthesis can be enhanced using chiral catalysts or auxiliaries during the esterification or nitroalkylation steps. For example, asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can selectively favor the (1S)-configuration. Purification via chiral column chromatography or recrystallization with enantiomerically pure resolving agents may further refine purity. Malonate ester synthesis protocols (e.g., acetoacetic ester condensation) provide foundational strategies for optimizing reaction conditions, such as temperature control and solvent polarity adjustments .
Basic: What analytical techniques are recommended for characterizing structural integrity?
Methodological Answer:
- GC-MS : Effective for identifying ester fragmentation patterns and verifying molecular weight (e.g., characteristic peaks for diethyl esters at m/z 244.33) .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the nitromethylhexyl substituent’s stereochemistry and ester group integration. Compare with structural data from analogs (e.g., C13H24O4 molecular formula ).
- IR Spectroscopy : Validate carbonyl (C=O) and nitro (NO₂) group absorption bands.
Advanced: How do metabolic pathways in model organisms inform potential bioactivity?
Methodological Answer:
In vivo metabolism studies in rodents can track ester hydrolysis to propanedioic acid derivatives and nitroalkane metabolites. For example, GC-MS analysis of urinary or hepatic extracts (as in ) identifies breakdown products. EPA screening criteria (e.g., exposure routes, dose duration ) guide experimental designs to assess bioactivity endpoints like enzyme inhibition or oxidative stress.
Advanced: What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR)?
Methodological Answer:
Contradictions arise from impurities or isomerization. Strategies include:
- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular ions and isotopic patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the hexyl chain or nitro group .
- Control Experiments : Synthesize and analyze reference standards under identical conditions.
Advanced: How can in vitro toxicology data be extrapolated to in vivo models?
Methodological Answer:
EPA guidelines emphasize dose equivalence, exposure duration, and negative controls . For example:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict systemic exposure using in vitro absorption rates.
- Interspecies Scaling : Adjust doses based on metabolic clearance rates (e.g., rodent-to-human).
- Mechanistic Studies : Link in vitro cytotoxicity (e.g., mitochondrial dysfunction) to in vivo histopathology.
Basic: What are key considerations in designing stability studies under varying pH?
Methodological Answer:
- Hydrolysis Kinetics : Monitor ester degradation at physiological pH (7.4) vs. acidic/basic conditions.
- Temperature Control : Use accelerated stability testing (40°C/75% RH) to predict shelf life.
- Analytical Endpoints : Quantify propanedioic acid and ethanol byproducts via HPLC or titration .
Advanced: What mechanistic insights explain the nitromethyl group’s reactivity?
Methodological Answer:
The nitromethyl group acts as a strong electron-withdrawing moiety, enhancing α-C acidity and facilitating nucleophilic attacks. In malonate systems, this promotes Michael additions or nitroalkane condensations. Structural analogs (e.g., chloromethylene-malonate esters ) demonstrate similar reactivity patterns, validated via DFT calculations or kinetic isotope effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
